4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide
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Overview
Description
4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. These compounds are known for their diverse biological activities and applications in medicinal chemistry. The unique structure of this compound, featuring both quinoline and benzamide moieties, suggests potential for various pharmacological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide typically involves multiple steps:
Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent.
Formation of the Benzamide Moiety: The benzamide can be synthesized by reacting the corresponding benzoic acid with an amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Coupling of the Moieties: The quinoline and benzamide moieties are then coupled using appropriate linkers and reaction conditions, such as the use of base catalysts and solvents like DMF (dimethylformamide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the prop-2-en-1-yloxy group, forming epoxides or other oxidized derivatives.
Reduction: Reduction reactions could target the quinoline or benzamide moieties, potentially leading to the formation of amines or reduced quinoline derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzamide or quinoline rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA (meta-chloroperoxybenzoic acid) and KMnO4 (potassium permanganate).
Reduction: Reducing agents like LiAlH4 (lithium aluminium hydride) or NaBH4 (sodium borohydride) are often used.
Substitution: Reagents such as halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under appropriate conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used but could include various oxidized, reduced, or substituted derivatives of the original compound.
Scientific Research Applications
4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to known pharmacologically active compounds.
Industry: Use in the development of new materials or as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of 4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide would depend on its specific biological target. Potential mechanisms could involve:
Binding to Enzymes: Inhibiting or modulating enzyme activity.
Interaction with Receptors: Acting as an agonist or antagonist at specific receptor sites.
Modulation of Pathways: Influencing cellular signaling pathways or gene expression.
Comparison with Similar Compounds
Similar Compounds
4-(prop-2-en-1-yloxy)-N-(quinolin-5-yl)benzamide: Lacks the propoxy group on the quinoline ring.
4-(prop-2-en-1-yloxy)-N-(8-methoxyquinolin-5-yl)benzamide: Contains a methoxy group instead of a propoxy group.
4-(prop-2-en-1-yloxy)-N-(8-ethoxyquinolin-5-yl)benzamide: Contains an ethoxy group instead of a propoxy group.
Uniqueness
The presence of the propoxy group on the quinoline ring in 4-(prop-2-en-1-yloxy)-N-(8-propoxyquinolin-5-yl)benzamide may confer unique properties, such as increased lipophilicity or altered binding affinity to biological targets, compared to similar compounds.
Properties
Molecular Formula |
C22H22N2O3 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
4-prop-2-enoxy-N-(8-propoxyquinolin-5-yl)benzamide |
InChI |
InChI=1S/C22H22N2O3/c1-3-14-26-17-9-7-16(8-10-17)22(25)24-19-11-12-20(27-15-4-2)21-18(19)6-5-13-23-21/h3,5-13H,1,4,14-15H2,2H3,(H,24,25) |
InChI Key |
GKRAKBOZZSBRNH-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=C2C(=C(C=C1)NC(=O)C3=CC=C(C=C3)OCC=C)C=CC=N2 |
Origin of Product |
United States |
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